molecular formula C19H23N5O4S B280023 ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B280023
M. Wt: 417.5 g/mol
InChI Key: YCULHSNTBFIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Cyano and Diethylcarbamoyl Groups: The cyano and diethylcarbamoyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

    Cyclization: Cyclization reactions often require catalysts such as acids (H₂SO₄) or bases (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methyl-2-thienyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate
  • Propyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H23N5O4S/c1-6-24(7-2)18(26)15-11(4)12(10-20)17(29-15)21-16(25)14-9-13(22-23(14)5)19(27)28-8-3/h9H,6-8H2,1-5H3,(H,21,25)

InChI Key

YCULHSNTBFIGMB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

Origin of Product

United States

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